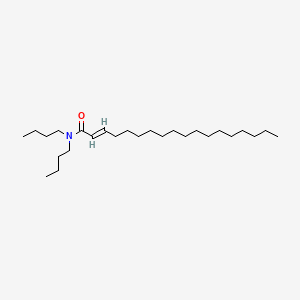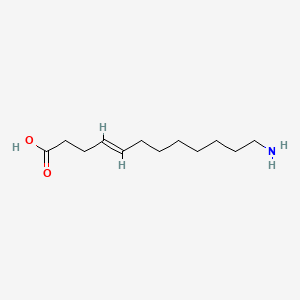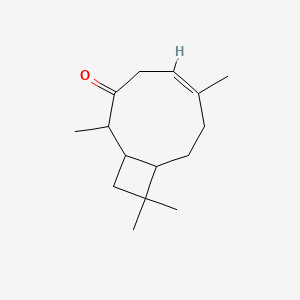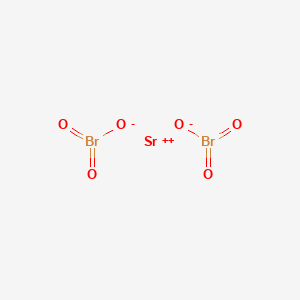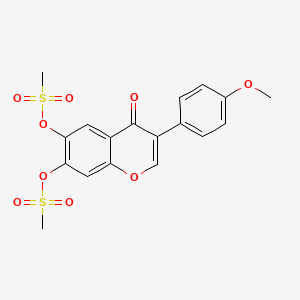
6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone: is a synthetic organic compound belonging to the class of benzopyrones. Benzopyrones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features mesyloxy groups at the 6 and 7 positions, a methoxyphenyl group at the 3 position, and a benzopyrone core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyrone derivative.
Introduction of Mesyloxy Groups: The hydroxyl groups at the 6 and 7 positions of the benzopyrone core are converted to mesyloxy groups using methanesulfonyl chloride (mesyl chloride) in the presence of a base such as pyridine.
Substitution Reaction: The 3 position of the benzopyrone core is functionalized with a 4-methoxyphenyl group through a substitution reaction, often using a suitable aryl halide and a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification: Techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the mesyloxy groups to hydroxyl groups.
Substitution: The mesyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzopyrone derivatives.
Scientific Research Applications
6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydroxy-3-(4-methoxyphenyl)-4-benzopyrone: Lacks the mesyloxy groups but has hydroxyl groups at the 6 and 7 positions.
6,7-Dimethoxy-3-(4-methoxyphenyl)-4-benzopyrone: Features methoxy groups instead of mesyloxy groups.
Uniqueness
6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone is unique due to the presence of mesyloxy groups, which can influence its reactivity and biological activity compared to similar compounds with different substituents.
Properties
CAS No. |
94201-89-5 |
|---|---|
Molecular Formula |
C18H16O9S2 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-7-methylsulfonyloxy-4-oxochromen-6-yl] methanesulfonate |
InChI |
InChI=1S/C18H16O9S2/c1-24-12-6-4-11(5-7-12)14-10-25-15-9-17(27-29(3,22)23)16(26-28(2,20)21)8-13(15)18(14)19/h4-10H,1-3H3 |
InChI Key |
SNMFEUASECRBOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


